4,6-Dichloro-2-(pyridin-4-yl)pyrimidine
Overview
Description
4,6-Dichloro-2-(pyridin-4-yl)pyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved using organolithium reagents . For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.06 . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Optical Properties
4,6-Dichloro-2-(pyridin-4-yl)pyrimidine has been used in the synthesis of various organic compounds. For example, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were synthesized using 2,4-dichloro-6-methylpyrimidine, exhibiting strong emission solvatochromism and functioning as colorimetric and luminescent pH sensors (Hadad et al., 2011).
Interactions with Glycine Esters
A study examined the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, yielding derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research could be significant for synthesizing potential biologically active compounds (Zinchenko et al., 2018).
Complexation with Metal Cations
The complexation properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with metal ions were explored. These materials interact with various metal ions, leading to significant shifts in absorption spectra and diverse responses in emission spectra. This suggests potential applications in sensory technologies (Hadad et al., 2013).
Quantum Chemical Investigations
Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives were conducted for potential charge transfer materials. Tuning electronic, photophysical, and charge transfer properties may lead to applications in materials science, particularly in electronic devices (Irfan, 2014).
Nonlinear Optical Exploration
Thiopyrimidine derivatives, related to pyrimidine, have been explored for applications in medicine and nonlinear optics (NLO). Studies on ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate and similar compounds have revealed significant NLO properties, suggesting their potential in optoelectronic applications (Hussain et al., 2020).
Application in Organic Light-Emitting Diodes (OLEDs)
Research into heteroleptic Ir(III) metal complexes synthesized using pyrimidinechelates has led to the development of sky-blue-emitting phosphors for OLEDs. This research provides insights into the photophysical properties of these complexes and their application in high-performance sky-blue and white-emitting OLEDs (Chang et al., 2013).
Microwave-Assisted Synthesis
4,6-Disubstituted 2-methylthiopyrimidines have been synthesized using a novel, easy, and quick-to-prepare method, demonstrating the potential for efficient production of these compounds. This method is suitable for industrial production due to its simplicity and efficiency (Thomann et al., 2015).
DNA Photoproduct Measurement
Pyrimidine (6-4) pyrimidone photoproducts, major DNA lesions induced by UV irradiation, have been studied using a specific and sensitive assay. This research provides valuable insights into the biological role of these photoproducts and their formation in DNA (Douki et al., 1995).
Nonlinear Optical Material Study
The synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) has been analyzed for its potential as a third-order nonlinear optical material. This includes exploring its electronic structure, vibrational modes, and linear and nonlinear optical properties, indicating its suitability for applications in optical devices (Murthy et al., 2019).
Bioactive Compounds Synthesis
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines, an important class of bioactive compounds, were synthesized using palladium-catalyzed cross-coupling reactions. This methodology is efficient and versatile for producing a variety of non-symmetrical pyrimidines, useful in pharmaceutical research (Martínez et al., 2012).
Aminopyrimidine Fragment in Pharmaceuticals
Aminopyrimidine derivatives have been synthesized and analyzed for their potential in pharmaceuticals, particularly in drugs targeting specific molecular recognition processes. The crystal structures of these compounds provide insights into their hydrogen bonding capabilities and possible applications in targeted drug action (Rajam et al., 2017).
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
The mode of action of 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine involves the interaction with its targets, leading to changes at the molecular level . The compound’s electron-deficient pyrimidine ring makes it susceptible to nucleophilic aromatic substitution reactions . This allows the introduction of different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Biochemical Pathways
Pyrimidines are known to play crucial roles in various biochemical pathways, including dna and rna synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that these conditions may help maintain its stability.
Safety and Hazards
Future Directions
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites, the introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4,6-dichloro-2-pyridin-4-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-7-5-8(11)14-9(13-7)6-1-3-12-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNACOVNGDGOWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623166 | |
Record name | 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89508-48-5 | |
Record name | 4,6-Dichloro-2-(4-pyridinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89508-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-(pyridin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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